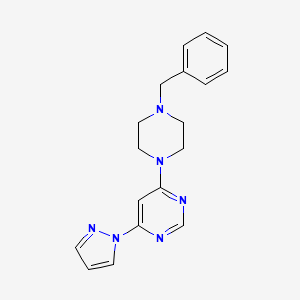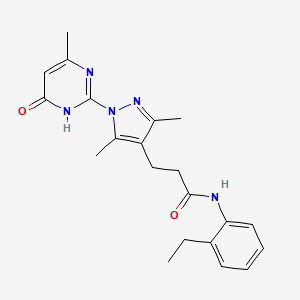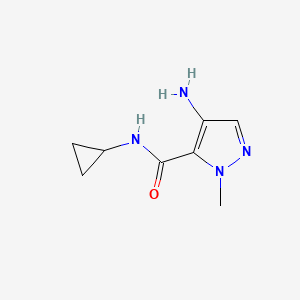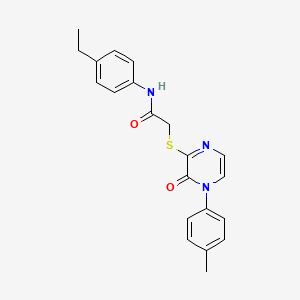
4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based compounds and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is still under investigation. However, it has been suggested that this compound exerts its pharmacological effects by targeting specific molecular pathways involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine have been extensively studied. This compound has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activity by modulating specific molecular pathways involved in disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine in lab experiments include its high potency and selectivity for specific molecular targets. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
The future directions for the research on 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine are vast and include the development of more potent and selective analogs, the investigation of its potential applications in other disease areas, and the optimization of its pharmacokinetic and pharmacodynamic properties.
In conclusion, 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activity. The future directions for research on this compound are vast and include the development of more potent and selective analogs and the investigation of its potential applications in other disease areas.
Synthesemethoden
The synthesis of 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a multistep process that involves the reaction of various reagents. The most common method for synthesizing this compound involves the reaction of 4-nitrobenzylpiperazine with 1H-pyrazole-1-carboxaldehyde, followed by the reaction with 2,4-dichloro-5-methylpyrimidine.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is vast and has been studied for its potential therapeutic applications. This compound has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-5-16(6-3-1)14-22-9-11-23(12-10-22)17-13-18(20-15-19-17)24-8-4-7-21-24/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMAKYIGIFXTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid](/img/structure/B2453008.png)


![4-cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2453012.png)
![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)
![4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2453014.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)
![methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B2453018.png)



![5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2453027.png)